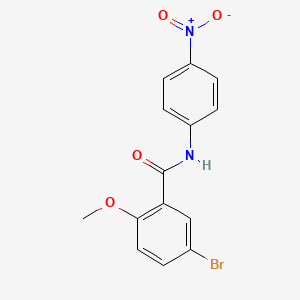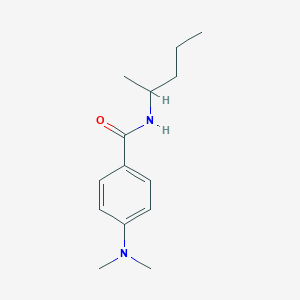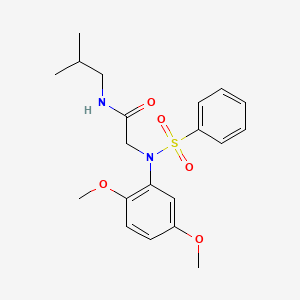
5-bromo-2-methoxy-N-(4-nitrophenyl)benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-bromo-2-methoxy-N-(4-nitrophenyl)benzamide, also known as BPN, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. BPN belongs to the class of benzamides and has been studied extensively for its pharmacological properties.
作用机制
The mechanism of action of 5-bromo-2-methoxy-N-(4-nitrophenyl)benzamide is not fully understood, but it is believed to act through the inhibition of histone deacetylases (HDACs). HDACs are enzymes that remove acetyl groups from histones, leading to the repression of gene expression. This compound has been shown to inhibit HDAC activity, leading to the upregulation of genes involved in cell cycle arrest, apoptosis, and differentiation.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. This compound has been shown to induce G1 cell cycle arrest, leading to the inhibition of cancer cell growth. This compound has also been shown to induce apoptosis, leading to the death of cancer cells. Additionally, this compound has been shown to have anti-inflammatory effects, leading to the reduction of inflammation in animal models. This compound has also been shown to improve cognitive function in animal models of Alzheimer's disease.
实验室实验的优点和局限性
5-bromo-2-methoxy-N-(4-nitrophenyl)benzamide has several advantages for lab experiments. This compound is a small molecule that can be easily synthesized and purified. This compound has also been shown to have low toxicity, making it suitable for in vivo studies. However, this compound has some limitations for lab experiments. This compound has poor solubility in aqueous solutions, making it difficult to administer in vivo. Additionally, this compound has a short half-life, making it difficult to maintain therapeutic concentrations in vivo.
未来方向
There are several future directions for the study of 5-bromo-2-methoxy-N-(4-nitrophenyl)benzamide. This compound has shown promise as a potential therapeutic agent for cancer, neurodegenerative disorders, and inflammation. Further studies are needed to elucidate the mechanism of action of this compound and to identify its molecular targets. Additionally, studies are needed to optimize the pharmacological properties of this compound, including its solubility and half-life, to improve its efficacy in vivo. Finally, clinical trials are needed to evaluate the safety and efficacy of this compound in humans.
合成方法
The synthesis of 5-bromo-2-methoxy-N-(4-nitrophenyl)benzamide involves the reaction of 5-bromo-2-methoxyaniline and 4-nitrobenzoyl chloride in the presence of a base. The reaction proceeds through an amide bond formation, resulting in the formation of this compound. The purity of this compound can be achieved through recrystallization from a suitable solvent.
科学研究应用
5-bromo-2-methoxy-N-(4-nitrophenyl)benzamide has been studied for its potential therapeutic applications in various diseases, including cancer, neurodegenerative disorders, and inflammation. This compound has been shown to inhibit the growth of cancer cells, induce apoptosis, and reduce tumor size in animal models. This compound has also been studied for its neuroprotective effects and has been shown to improve cognitive function in animal models of Alzheimer's disease. Additionally, this compound has been shown to have anti-inflammatory effects and has been studied for its potential use in the treatment of inflammatory diseases.
属性
IUPAC Name |
5-bromo-2-methoxy-N-(4-nitrophenyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11BrN2O4/c1-21-13-7-2-9(15)8-12(13)14(18)16-10-3-5-11(6-4-10)17(19)20/h2-8H,1H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IIYSBTFBTQSNJP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Br)C(=O)NC2=CC=C(C=C2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11BrN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(3'R*,4'R*)-1'-[(2E)-3-(4-methoxyphenyl)-2-propen-1-yl]-1,4'-bipiperidine-3',4-diol](/img/structure/B4963229.png)

![4-[2-(1,2-dihydro-1-acenaphthylenylthio)ethyl]-1-(2-oxo-2-phenylethyl)pyridinium bromide](/img/structure/B4963236.png)
![ethyl 4-{[1-ethyl-5-(2-furoylamino)-1H-benzimidazol-2-yl]methyl}-1-piperazinecarboxylate](/img/structure/B4963248.png)
amino]-N-[2-(4-morpholinylcarbonyl)phenyl]benzamide](/img/structure/B4963252.png)
![4-({[(2-methylphenyl)amino]carbonyl}amino)benzamide](/img/structure/B4963264.png)


![5-[4-(allyloxy)-3-bromo-5-methoxybenzylidene]-1-(4-methoxyphenyl)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B4963282.png)
![N-(2-allyl-2-hydroxy-4-penten-1-yl)-3-{5-[3-(trifluoromethyl)benzyl]-1,3,4-oxadiazol-2-yl}propanamide](/img/structure/B4963283.png)
![N,N'-(2-chloro-1,4-phenylene)bis[N-(phenylsulfonyl)benzamide]](/img/structure/B4963306.png)

![2-amino-4-[4-(diethylamino)phenyl]-5-oxo-4H,5H-pyrano[3,2-c]chromene-3-carbonitrile](/img/structure/B4963320.png)
![N-{[4-(4-chloro-2-nitrophenyl)-1-piperazinyl]carbonothioyl}-2-furamide](/img/structure/B4963326.png)